molecular formula C10H18BrNO3 B1404254 (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate CAS No. 919286-58-1

(R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate

Cat. No.: B1404254
CAS No.: 919286-58-1
M. Wt: 280.16 g/mol
InChI Key: RLXCSEPIBOWMOJ-QMMMGPOBSA-N
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Description

®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C10H18BrNO3 and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a bromomethyl group and a tert-butyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with brominating agents. One common method involves dissolving tert-butyl ®-2-(bromomethyl)morpholine-4-carboxylate in N,N-dimethylformamide and adding sodium azide. The reaction mixture is heated to 90°C for 8 hours, followed by cooling and quenching with water. The product is then extracted with ethyl acetate .

Industrial Production Methods

Industrial production of ®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as azides, amines, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, primary amines, and thiols in solvents like N,N-dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Azido, amino, or thiol-substituted morpholine derivatives.

    Oxidation: Bromomethyl morpholine derivatives with higher oxidation states.

    Reduction: Reduced morpholine derivatives.

    Hydrolysis: Morpholine-4-carboxylic acid derivatives.

Scientific Research Applications

®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate
  • tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate
  • tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Uniqueness

®-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group offers a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXCSEPIBOWMOJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740406
Record name tert-Butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919286-58-1
Record name tert-Butyl (2R)-2-(bromomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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